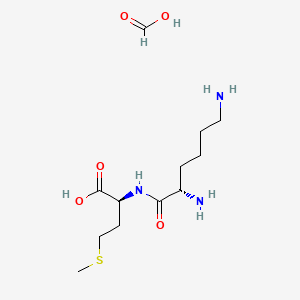
Lys-met formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lys-met formate can be synthesized through the reaction of lysine and methionine in the presence of formic acid. The reaction typically involves the following steps:
- Dissolution of lysine and methionine in an appropriate solvent, such as water or ethanol.
- Addition of formic acid to the solution to facilitate the formation of the formate salt.
- Stirring the mixture at a controlled temperature, usually around room temperature, for a specific period to ensure complete reaction.
- Isolation of the product by filtration or crystallization, followed by drying to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated systems to ensure high yield and purity. The process may include:
- Large-scale dissolution of lysine and methionine in industrial-grade solvents.
- Controlled addition of formic acid using automated dosing systems.
- Continuous stirring and monitoring of reaction parameters such as temperature, pH, and concentration.
- Use of filtration and crystallization equipment to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Lys-met formate undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: The formate group can be reduced to formaldehyde under specific conditions.
Substitution: The amino groups in lysine and methionine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Various nucleophiles, including amines and thiols, can react with the amino groups in the presence of suitable catalysts.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Formaldehyde.
Substitution: Substituted lysine and methionine derivatives.
Aplicaciones Científicas De Investigación
Lys-met formate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of peptide synthesis and reactions.
Biology: Employed in studies of protein structure and function, as well as enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialized biochemical reagents and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism by which Lys-met formate exerts its effects involves interactions with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.
Signal Transduction: this compound may modulate signal transduction pathways by interacting with receptors or other signaling molecules.
Protein Modification: The compound can participate in post-translational modifications of proteins, influencing their structure and function.
Comparación Con Compuestos Similares
Lys-met formate can be compared with other similar compounds, such as:
Lysine-Acetate Salt: Similar in structure but with acetate instead of formate, leading to different chemical properties and reactivity.
Methionine-Succinate Salt: Contains succinate instead of formate, resulting in distinct biological and chemical behavior.
Lysine-Glutamate Salt: Features glutamate in place of formate, affecting its interactions and applications.
Uniqueness
This compound is unique due to its specific combination of lysine, methionine, and formic acid, which imparts distinct chemical and biological properties. Its ability to participate in various reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
103404-63-3 |
|---|---|
Fórmula molecular |
C12H25N3O5S |
Peso molecular |
323.408 |
Nombre IUPAC |
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylsulfanylbutanoic acid;formic acid |
InChI |
InChI=1S/C11H23N3O3S.CH2O2/c1-18-7-5-9(11(16)17)14-10(15)8(13)4-2-3-6-12;2-1-3/h8-9H,2-7,12-13H2,1H3,(H,14,15)(H,16,17);1H,(H,2,3)/t8-,9-;/m0./s1 |
Clave InChI |
HXZZLJUGWDVAGV-OZZZDHQUSA-N |
SMILES |
CSCCC(C(=O)O)NC(=O)C(CCCCN)N.C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


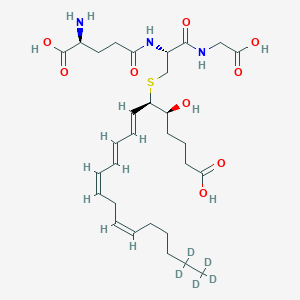
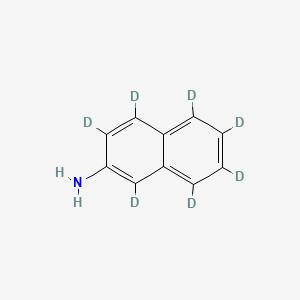
![2-Azabicyclo[2.1.1]hexane-1-carboxamide,2-acetyl-N-methyl-(9CI)](/img/new.no-structure.jpg)
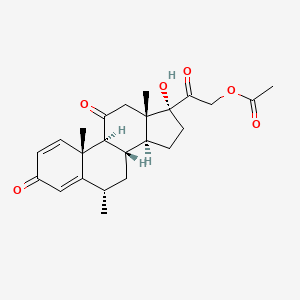

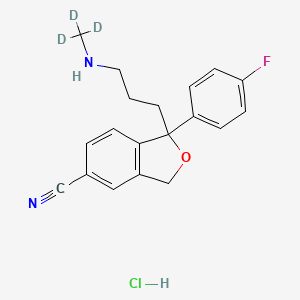
![4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal](/img/structure/B564350.png)
![4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butane-1-ol](/img/structure/B564351.png)
![N-[N'-Methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidoyl]acetamide;dihydrochloride](/img/structure/B564352.png)
![OXAZOLO[3,2-A][1,3]DIAZEPINE](/img/structure/B564354.png)

![4-[N-(Methyl-d3)amino]-4-(3-pyridyl)butane-1-ol](/img/structure/B564360.png)
